molecular formula C14H11NS B1296856 2-Benzyl-1,3-benzothiazole CAS No. 6265-94-7

2-Benzyl-1,3-benzothiazole

Cat. No. B1296856
CAS RN: 6265-94-7
M. Wt: 225.31 g/mol
InChI Key: MBWYZECWEVLZGI-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzothiazole is a heterocyclic compound with a benzothiazole core. It serves as a privileged scaffold in synthetic and medicinal chemistry due to its diverse pharmacological properties and structural versatility. The benzothiazole moiety, particularly at the 2nd position, plays a crucial role in its biological activity. Various derivatives of 2-arylbenzothiazole have been explored for their therapeutic potential, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles has been a subject of extensive research. Researchers have developed several synthetic approaches to access these compounds. These methods involve diverse strategies, such as cyclization reactions, condensation reactions, and metal-catalyzed transformations. Over the last six years, numerous publications have contributed to our understanding of the synthetic pathways for 2-arylbenzothiazoles .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,3-benzothiazole consists of a benzothiazole ring fused with a benzyl group at the 2nd position. The benzyl group enhances its biological activity by modulating interactions with target proteins or receptors. Understanding the three-dimensional arrangement of atoms within this structure is crucial for rational drug design and optimization .


Chemical Reactions Analysis

2-Benzyl-1,3-benzothiazole can participate in various chemical reactions, including substitution, oxidation, and reduction. Functional group modifications at the 2nd position significantly impact its reactivity. Researchers have explored diverse synthetic routes to introduce substituents and create novel derivatives with tailored properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Features: Characteristic UV-Vis absorption bands in the range of 250–350 nm .

Scientific Research Applications

Antitumor Properties

  • Preclinical Evaluation of Antitumor Properties : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown potent antitumor properties both in vitro and in vivo. These compounds have been studied for their potential as clinical agents, with a focus on overcoming drug lipophilicity limitations and achieving water solubility (Bradshaw et al., 2002).

  • Potential as Chemotherapeutics : Benzothiazole derivatives, particularly 2-arylbenzothiazoles, have been identified as potential antitumor agents. Their broad pharmacologic activities and structural simplicity make them significant for drug discovery and cancer therapy (Kamal et al., 2015).

  • Antitumor Benzothiazole Prodrug Phortress : A specific antitumor benzothiazole prodrug, Phortress, has been developed as a clinical candidate. Its mechanism of action involves selective uptake into sensitive cells, induction of cytochrome P450 isoform, and formation of DNA adducts leading to cell death (Bradshaw & Westwell, 2004).

Safety And Hazards

  • Safety Measures : Follow standard laboratory safety protocols .

Future Directions

  • Computational Modeling : Use molecular docking and ADMET predictions for drug discovery .

properties

IUPAC Name

2-benzyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYZECWEVLZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283738
Record name 2-benzyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-benzothiazole

CAS RN

6265-94-7
Record name 2-(Phenylmethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 33163
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002639458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33163
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Gan, C Feng, L Zhao, M Cao, H Wu - Synlett, 2022 - thieme-connect.com
A novel S 8 -mediated approach to benzothiazoles/benzoselenazoles from bis(2-aminophenyl) disulfides/diselenides and phenylacetylenes or styrenes has been developed. 2-(…
Number of citations: 2 www.thieme-connect.com
A Khalafi-Nezhad, F Panahi, R Yousefi… - Journal of the Iranian …, 2014 - Springer
The magnetic nanoparticles-supported tungstosilicic acid (TSAMNP) was found to be a highly efficient solid acid for the synthesis of benzoazoles in water. TSAMNP catalyst was …
Number of citations: 21 link.springer.com
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com
H Sharghi, O Asemani - Synthetic Communications®, 2009 - Taylor & Francis
Methanesulfonic acid/SiO 2 (1 mL/0.3 g) was found to be as an expeditious mixture in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles at 140 C using carboxylic …
Number of citations: 91 www.tandfonline.com

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